molecular formula C18H14Cl2N2O2S B3694260 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3694260
M. Wt: 393.3 g/mol
InChI Key: FOTJBRPEYFCENS-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2,4-dichloro-6-methylphenol with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion. This ion then reacts with chloroacetic acid to yield 2-(2,4-dichloro-6-methylphenoxy)acetic acid.

  • Thiazole Formation: : Separately, 4-phenyl-1,3-thiazole is synthesized through the cyclization of appropriate precursors, such as thiourea and phenacyl bromide, under acidic conditions.

  • Amide Bond Formation: : The final step involves the coupling of 2-(2,4-dichloro-6-methylphenoxy)acetic acid with 4-phenyl-1,3-thiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety, resulting in amines or alcohols.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is utilized in various fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Used in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Employed in the manufacture of specialty chemicals, dyes, and as an intermediate in the production of other active compounds.

Mechanism of Action

The mechanism by which 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may act as a ligand for specific receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide

Uniqueness

  • Structural Features : The presence of both dichloromethylphenoxy and phenylthiazole moieties in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.
  • Reactivity : The combination of functional groups allows for diverse chemical reactivity, making it a versatile intermediate in synthetic chemistry.
  • Biological Activity : Its specific interactions with biological targets can differ significantly from similar compounds, leading to unique therapeutic potentials.

This detailed overview provides a comprehensive understanding of 2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-11-7-13(19)8-14(20)17(11)24-9-16(23)22-18-21-15(10-25-18)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTJBRPEYFCENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
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2-(2,4-dichloro-6-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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